molecular formula C8H4BrF5O2 B1447360 1-Bromo-3-difluoromethoxy-4-(trifluoromethoxy)benzene CAS No. 1807244-80-9

1-Bromo-3-difluoromethoxy-4-(trifluoromethoxy)benzene

Cat. No.: B1447360
CAS No.: 1807244-80-9
M. Wt: 307.01 g/mol
InChI Key: OYCPVIPLYSDHLU-UHFFFAOYSA-N
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Description

1-Bromo-3-difluoromethoxy-4-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of bromine, difluoromethoxy, and trifluoromethoxy groups attached to a benzene ring

Properties

IUPAC Name

4-bromo-2-(difluoromethoxy)-1-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF5O2/c9-4-1-2-5(16-8(12,13)14)6(3-4)15-7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCPVIPLYSDHLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OC(F)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-difluoromethoxy-4-(trifluoromethoxy)benzene typically involves the bromination of a suitable precursor, followed by the introduction of difluoromethoxy and trifluoromethoxy groups. One common method involves the use of bromobenzene derivatives, which undergo substitution reactions to introduce the desired functional groups. For instance, the reaction of 1-bromo-3,4-difluorobenzene with trifluoromethanol in the presence of a base can yield the target compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-difluoromethoxy-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-Bromo-3-difluoromethoxy-4-(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Bromo-3-difluoromethoxy-4-(trifluoromethoxy)benzene exerts its effects depends on its specific application. In chemical reactions, the electron-withdrawing effects of the difluoromethoxy and trifluoromethoxy groups can influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions .

Comparison with Similar Compounds

Biological Activity

1-Bromo-3-difluoromethoxy-4-(trifluoromethoxy)benzene, with the CAS number 1807244-80-9, is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8_8H4_4BrF5_5O2_2
  • Molecular Weight : 299.02 g/mol
  • Boiling Point : Not specified
  • Density : Not specified
  • Solubility : Limited solubility in water

Pharmacological Potential

This compound exhibits several noteworthy biological activities:

  • Antimicrobial Properties : Preliminary studies indicate that fluorinated compounds often possess enhanced antimicrobial activity due to their ability to disrupt microbial membranes and metabolic processes. The trifluoromethoxy group is particularly noted for its role in increasing lipophilicity, which can enhance membrane penetration.
  • Anticancer Activity : Similar compounds have been studied for their potential to inhibit cancer cell proliferation. The presence of halogen atoms, particularly fluorine, can influence the interaction of these compounds with biological targets, potentially leading to increased cytotoxicity against certain cancer cell lines.
  • Enzyme Inhibition : The compound's structure suggests potential interactions with various enzymes. For instance, studies have shown that trifluoromethyl groups can significantly enhance the potency of inhibitors targeting enzymes involved in cancer and inflammatory pathways.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Halogen Bonding : The presence of bromine and trifluoromethoxy groups may facilitate halogen bonding interactions with biological macromolecules, enhancing binding affinity and specificity.
  • Lipophilicity and Membrane Interaction : The fluorinated moieties increase the lipophilicity of the compound, allowing it to better interact with lipid membranes, which can alter membrane dynamics and affect cellular signaling pathways.

Table 1: Summary of Biological Studies on Fluorinated Compounds

Study ReferenceCompoundBiological ActivityFindings
Trifluoromethyl-containing drugsAntidepressant activityIncreased potency in serotonin uptake inhibition compared to non-fluorinated analogs
Various CF2_2X moietiesAnticancer propertiesInhibition of tumor growth in specific cancer cell lines
1-Bromo derivativesAntimicrobial activityEffective against multiple bacterial strains

Toxicological Information

While exploring the biological activity, it is crucial to consider the toxicological profile:

  • LD50 (oral) : Greater than 2000 mg/kg in rats, indicating low acute toxicity.
  • Hazard Classification : Classified as harmful and irritant; poses environmental risks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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